1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid
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Description
Imidazo[1,2-b]pyrazole is a type of N-heterocyclic compound that has attracted much attention due to its diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties . It is considered a potential non-classical isostere of indole .
Synthesis Analysis
The selective functionalization of the imidazo[1,2-b]pyrazole scaffold can be achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyrazole compounds is complex and can be selectively functionalized for various applications .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-b]pyrazole compounds are diverse. For instance, a Br/Mg-exchange can be used for the selective functionalization of the imidazo[1,2-b]pyrazole scaffold .Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyrazole compounds are generally soluble in water and other polar solvents . They can display two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Future Directions
properties
IUPAC Name |
1-phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13(19)11-8-15-17-7-6-16(12(11)17)14(20)21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQZCHNWWXKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)N1C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid |
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